molecular formula C7H16N2O2S B3053505 N,N-dimethylpiperidine-1-sulfonamide CAS No. 5417-33-4

N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B3053505
CAS No.: 5417-33-4
M. Wt: 192.28 g/mol
InChI Key: XOHDNORJKBTRTR-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidine-1-sulfonamide is a chemical compound of interest in medicinal and organic chemistry research. It features a piperidine ring, a common structural motif in pharmaceuticals, functionalized with a dimethylsulfonamide group. This specific architecture makes it a valuable intermediate or building block for the synthesis of more complex molecules. Sulfonamide derivatives based on piperidine and similar heterocyclic scaffolds have demonstrated significant potential in drug discovery. For instance, such compounds have been investigated for their in-vitro enzyme inhibition properties, particularly as anti-diabetic agents targeting dipeptidyl peptidase-IV (DPP-IV) . The sulfonamide functional group is a privileged structure in medicinal chemistry, frequently explored for developing therapeutics with a range of biological activities, including anticancer and antibacterial properties . Researchers may utilize this compound as a key synthon to develop novel peptidomimetics or other bioactive molecules aimed at modulating protein-protein interactions and enzymatic activity . This product is intended for research applications as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

CAS No.

5417-33-4

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,N-dimethylpiperidine-1-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

XOHDNORJKBTRTR-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)N1CCCCC1

Canonical SMILES

CN(C)S(=O)(=O)N1CCCCC1

Other CAS No.

5417-33-4

Origin of Product

United States

Comparison with Similar Compounds

N,N-Diethyl-4,4′-bipiperidine-1-sulfonamide

  • Molecular Formula : C₁₄H₂₉N₃O₂S
  • Molecular Weight : 303.47 g/mol
  • Key Features : Incorporates a bipiperidine backbone and diethyl substituents on the sulfonamide nitrogen.
  • Comparison: The bipiperidine structure increases molecular rigidity and bulkiness compared to the monocyclic piperidine in the target compound.

4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide

  • Molecular Formula : C₇H₁₆N₂O₃S (inferred)
  • Molecular Weight : ~216.28 g/mol
  • Key Features : A hydroxyl group at the 4-position of the piperidine ring.
  • Comparison: The hydroxyl group introduces polarity, enhancing aqueous solubility and hydrogen-bonding capacity. This modification could improve pharmacokinetic properties but may reduce metabolic stability compared to the non-hydroxylated target compound .

2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride

  • Molecular Formula : C₈H₂₀ClN₃O₂S
  • Molecular Weight : 257.78 g/mol
  • Key Features: An aminomethyl substituent on the piperidine ring.
  • The hydrochloride salt form improves solubility in polar solvents, making it advantageous for formulation .

4-((3-Chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

  • Molecular Formula : C₁₅H₂₄ClN₃O₄S₂
  • Molecular Weight : 410.0 g/mol
  • Key Features : Aromatic sulfonamide and chloro-methylphenyl substituents.
  • Comparison : The bulky aromatic group significantly increases molecular weight and lipophilicity, likely enhancing binding to hydrophobic enzyme pockets. However, this may reduce bioavailability due to poor solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N,N-Dimethylpiperidine-1-sulfonamide C₇H₁₆N₂O₂S (inferred) ~192.28 Dimethyl sulfonamide, piperidine Moderate lipophilicity, versatile scaffold
N,N-Diethyl-4,4′-bipiperidine-1-sulfonamide C₁₄H₂₉N₃O₂S 303.47 Diethyl, bipiperidine High rigidity, increased lipophilicity
4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide C₇H₁₆N₂O₃S ~216.28 4-hydroxy piperidine Enhanced solubility, hydrogen-bond donor
2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide HCl C₈H₂₀ClN₃O₂S 257.78 Aminomethyl, hydrochloride salt Improved solubility, ionic interactions
4-((3-Chloro-4-methylphenyl)sulfonamido) derivative C₁₅H₂₄ClN₃O₄S₂ 410.0 Aromatic sulfonamide, chloro-methyl High lipophilicity, potential bioactivity

Key Research Findings

  • Synthetic Flexibility : Derivatives of this compound are synthesized through sulfonylation of piperidine amines, with modifications (e.g., alkylation, aromatic coupling) enabling diverse functionalization .
  • Bioactivity Trends: Sulfonamide derivatives with aromatic substituents (e.g., ) show enhanced binding to hydrophobic targets, while polar groups (e.g., hydroxyl, aminomethyl) improve solubility and pharmacokinetics .
  • Structure-Activity Relationships (SAR): Dimethyl groups on sulfonamide nitrogen balance lipophilicity and steric effects. Piperidine ring substitutions (e.g., hydroxyl, aminomethyl) modulate electronic and steric properties, influencing target selectivity .

Preparation Methods

Direct Sulfonylation of Piperidine with Dimethylsulfamoyl Chloride

The most straightforward route involves reacting piperidine with dimethylsulfamoyl chloride (ClSO$$2$$N(CH$$3$$)$$_2$$) under basic conditions. This one-pot method capitalizes on the nucleophilic substitution of the sulfamoyl chloride’s chlorine atom by the piperidine nitrogen.

Reaction Mechanism and Conditions

Piperidine’s secondary amine attacks the electrophilic sulfur center in dimethylsulfamoyl chloride, displacing chloride and forming the sulfonamide bond. The reaction typically employs a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts. Solvents such as dichloromethane or tetrahydrofuran (THF) are used at 0–25°C, with yields exceeding 70% in optimized systems.

Critical Parameters:
  • Stoichiometry : A 1:1 molar ratio of piperidine to dimethylsulfamoyl chloride ensures minimal side products.
  • Base Selection : Triethylamine or pyridine enhances reaction efficiency by sequestering HCl.
  • Temperature Control : Exothermic reactions require cooling to prevent thermal degradation.

Two-Step Synthesis via Piperidine-1-sulfonyl Chloride

For laboratories lacking dimethylsulfamoyl chloride, a two-step approach is practical:

Step 1: Synthesis of Piperidine-1-sulfonyl Chloride

Piperidine reacts with sulfuryl chloride (SO$$2$$Cl$$2$$) in anhydrous conditions to form piperidine-1-sulfonyl chloride. This intermediate is highly reactive and typically used in situ.

Reaction Conditions :

  • Solvent: Dichloromethane or chloroform
  • Temperature: 0–5°C (to mitigate exothermicity)
  • Duration: 2–4 hours.

Step 2: Amination with Dimethylamine

The sulfonyl chloride intermediate reacts with dimethylamine (HN(CH$$3$$)$$2$$) in a nucleophilic substitution.

Optimization Insights :

  • Solvent Compatibility : Polar aprotic solvents (e.g., THF) improve amine solubility.
  • Base Utilization : Excess dimethylamine acts as both reactant and base, eliminating the need for additional agents.
  • Yield : Reported yields range from 65–85%, contingent on intermediate purity.

Metal-Catalyzed Coupling Approaches

Transition-metal catalysis offers an alternative for challenging substrates. Copper-catalyzed methods, inspired by sulfonamide syntheses in medicinal chemistry, show promise.

Copper-Mediated Sulfonyl Azide Coupling

Piperidine reacts with a sulfonyl azide (e.g., dimethylsulfamoyl azide) in the presence of Cu(I) catalysts. The azide decomposes to a nitrene intermediate, which couples with the amine.

Advantages :

  • Functional group tolerance
  • Mild conditions (room temperature, aqueous media)

Limitations :

  • Requires handling of potentially explosive sulfonyl azides
  • Moderate yields (50–60%).

Methylation of Piperidine-1-sulfonamide

Primary sulfonamides can be dimethylated using methylating agents, though this route is less atom-economical.

Methylation Protocol

Piperidine-1-sulfonamide undergoes exhaustive methylation with methyl iodide (CH$$_3$$I) in the presence of a strong base (e.g., NaH).

Reaction Dynamics :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature : 60–80°C
  • Challenges : Overalkylation and quaternary ammonium salt formation necessitate careful stoichiometry.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Direct Sulfonylation 70–85 Mild, one-pot High atom economy Requires dimethylsulfamoyl chloride
Two-Step Synthesis 65–85 Modular Uses common reagents Intermediate handling
Copper-Catalyzed Coupling 50–60 Aqueous compatibility Functional group tolerance Hazardous azide reagents
Methylation 40–55 Flexible Applicable to primary sulfonamides Low efficiency, side reactions

Mechanistic Considerations and Side Reactions

Competing Pathways in Direct Sulfonylation

Excess piperidine may lead to bis-sulfonylation, forming disubstituted byproducts. Steric hindrance from the dimethyl group mitigates this risk, favoring mono-substitution.

Stability of Sulfonyl Chloride Intermediate

Piperidine-1-sulfonyl chloride is moisture-sensitive, necessitating anhydrous workup. Hydrolysis to the sulfonic acid is a key failure mode in the two-step method.

Industrial and Scale-Up Perspectives

Large-scale production favors the two-step synthesis due to reagent availability and cost-effectiveness. Continuous flow systems mitigate exothermic risks in sulfonyl chloride formation, while in situ dimethylamine generation reduces storage hazards.

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